molecular formula C10H13N3O2S2 B2847508 5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane CAS No. 2196014-67-0

5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane

Cat. No.: B2847508
CAS No.: 2196014-67-0
M. Wt: 271.35
InChI Key: SLMGXPLDPIPKHH-UHFFFAOYSA-N
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Description

5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane is a complex organic compound that belongs to the class of dithiazepanes. This compound features a unique structure characterized by a dithiazepane ring fused with a pyridine ring substituted with a methyl and nitro group. The presence of these functional groups and the dithiazepane ring makes this compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

5-(4-methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-8-2-3-11-10(9(8)13(14)15)12-4-6-16-17-7-5-12/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMGXPLDPIPKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2CCSSCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane typically involves multiple steps, starting from readily available precursors. One common approach involves the nitration of 4-methylpyridine to obtain 4-methyl-3-nitropyridine . This intermediate is then subjected to a series of reactions to introduce the dithiazepane ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The dithiazepane ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and pressures.

Major Products

The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted analogs of the original compound.

Scientific Research Applications

5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dithiazepane ring can also interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitropyridine: A precursor in the synthesis of the target compound.

    N-(4-Methyl-3-nitropyridin-2-yl)acetamide: Another derivative with similar structural features.

    N-(5-Bromo-4-methyl-3-nitropyridin-2-yl)acetamide: A brominated analog with distinct properties.

Uniqueness

5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane stands out due to the presence of the dithiazepane ring, which imparts unique chemical and biological properties

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